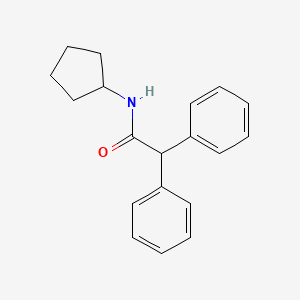

N-cyclopentyl-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-17-13-7-8-14-17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGMFINTYJVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 2,2 Diphenylacetamide

Strategies for De Novo Synthesis of N-cyclopentyl-2,2-diphenylacetamide

The fundamental approach to synthesizing this compound involves the formation of an amide bond between a diphenylacetic acid moiety and a cyclopentylamine (B150401) moiety. This can be achieved through several established methods.

Classical Amide Bond Formation Approaches and Mechanistic Considerations

The most direct and classical method for the synthesis of this compound is the reaction between diphenylacetic acid and cyclopentylamine. However, the direct reaction of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can lead to side reactions. To overcome this, the carboxylic acid is typically activated. libretexts.org

One common strategy involves the conversion of diphenylacetic acid to a more reactive acyl halide, typically diphenylacetyl chloride. This is often achieved by treating diphenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diphenylacetyl chloride is then reacted with cyclopentylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. chemguide.co.uk

Reaction Scheme:

Activation of Diphenylacetic Acid: (C₆H₅)₂CHCOOH + SOCl₂ → (C₆H₅)₂CHCOCl + SO₂ + HCl

Amidation: (C₆H₅)₂CHCOCl + C₅H₉NH₂ + Base → (C₆H₅)₂CHCONHC₅H₉ + Base·HCl

Another widely used classical approach is the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. nih.gov These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Mechanism with Carbodiimide (B86325): The reaction proceeds through the formation of an O-acylisourea intermediate from the reaction of the carbodiimide with the carboxylic acid. This intermediate is highly reactive towards nucleophilic attack by the amine, leading to the desired amide and a urea (B33335) byproduct. nih.gov

Exploration of Convergent and Divergent Synthetic Routes

The synthesis of this compound is inherently a convergent process, where two distinct molecular fragments, diphenylacetic acid and cyclopentylamine, are brought together in the final bond-forming step.

A hypothetical convergent synthesis could involve the multi-step synthesis of a complex diphenylacetic acid derivative and a functionalized cyclopentylamine, followed by their coupling as the final step.

Divergent Synthesis: In contrast, a divergent synthetic strategy would start from a common intermediate that already contains either the diphenylacetamide or the cyclopentylamine core. This core would then be elaborated through various reactions to generate a library of related compounds. For instance, starting with 2-chloro-N,N-diphenylacetamide, a variety of N-substituted analogues could be synthesized by reacting it with different amines. organic-chemistry.org While not a direct route to this compound, this illustrates the divergent principle. A true divergent synthesis for a library including the target compound might start from a common precursor and introduce the cyclopentyl and diphenylmethyl groups in different branches of the synthetic tree.

Advanced Synthetic Techniques and Methodological Development Applied to this compound and its Analogues

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of amides like this compound, often with improved efficiency, selectivity, and sustainability.

Catalytic Approaches in Amide Synthesis

Silica-Catalysed Reactions: Direct amidation of carboxylic acids with amines can be achieved using silica (B1680970) gel as a catalyst, often under microwave irradiation. sioc-journal.cngoogle.com This method offers a greener alternative to traditional coupling reagents, as silica is an inexpensive and relatively benign catalyst. The reaction likely proceeds through the activation of the carboxylic acid on the silica surface.

Palladium-Catalyzed C-H Activation: A more sophisticated approach involves the palladium-catalyzed C-H activation for amide synthesis. While not specifically reported for this compound, this methodology allows for the formation of C-N bonds through the direct functionalization of C-H bonds. For example, palladium catalysts can mediate the coupling of anilines with aldehydes via C-H activation. nih.gov A hypothetical application to the synthesis of an analogue could involve the palladium-catalyzed coupling of a cyclopentyl-containing component with a diphenylmethane (B89790) derivative where a C-H bond is activated.

Investigation of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways:

Atom Economy: Using catalytic methods instead of stoichiometric coupling reagents improves atom economy by reducing the amount of waste generated. nih.govgoogle.com

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, or performing reactions under solvent-free conditions, is a key aspect of green chemistry. chemguide.co.uk

Catalysis: The use of reusable catalysts, such as silica or certain enzymatic catalysts, aligns with green chemistry principles. For instance, lipase-catalyzed amidation presents a biocatalytic route to amide bond formation under mild conditions.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Employing catalytic reactions over stoichiometric reagents. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phosgene (B1210022) and using safer alternatives. |

| Designing Safer Chemicals | The focus of derivatization studies. |

| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions where possible. |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Not directly applicable from the provided context. |

| Reduce Derivatives | Employing direct C-H activation to avoid pre-functionalization steps. |

| Catalysis | Using silica, palladium, or enzymatic catalysts. |

| Design for Degradation | Not directly applicable from the provided context. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to avoid over-reaction and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or other accidents. |

Derivatization Strategies and Analogue Design for the this compound Core

The this compound core structure offers several positions for derivatization to create a library of analogues for various applications.

Modifications on the Cyclopentyl Ring: The cyclopentyl ring can be substituted with various functional groups to modulate properties like lipophilicity and hydrogen bonding capacity. This could be achieved by starting with a substituted cyclopentylamine in the initial amide bond formation step.

Modifications on the Phenyl Rings: The two phenyl rings of the diphenylmethyl group can be substituted with electron-donating or electron-withdrawing groups. This can be accomplished by using a correspondingly substituted diphenylacetic acid as the starting material.

Modifications at the Amide N-H: The hydrogen on the amide nitrogen can potentially be replaced with an alkyl or other group, though this would lead to a tertiary amide.

Modifications at the N-Cyclopentyl Moiety and Stereochemical Control

Modifications at the N-cyclopentyl group of this compound can introduce new functionalities and, crucially, new stereocenters, significantly impacting the molecule's three-dimensional structure. The synthesis of derivatives with controlled stereochemistry on the cyclopentyl ring is a key area of synthetic exploration.

One common approach to introducing substituents on the cyclopentyl ring involves starting with a functionalized cyclopentylamine. For instance, the use of a substituted cyclopentylamine in the initial amidation reaction with 2,2-diphenylacetic acid or its activated derivatives (like the acid chloride) would directly yield an N-substituted cyclopentyl analogue.

Stereochemical control during the synthesis of these analogues is paramount. Diastereoselective synthetic methods can be employed to control the relative stereochemistry of substituents on the cyclopentyl ring. For example, diastereoselective reduction of a ketone on the cyclopentyl ring of a precursor molecule can lead to the formation of specific alcohol diastereomers. The choice of reducing agent and reaction conditions plays a critical role in the stereochemical outcome. Furthermore, chiral auxiliaries or catalysts can be used to achieve enantioselective transformations, yielding specific enantiomers of the desired product.

While specific literature on the modification of the N-cyclopentyl moiety of this compound is not abundant, general principles of diastereoselective synthesis on cyclopentane (B165970) rings are well-established and can be applied. ucd.ie For instance, substrate-controlled diastereoselective reactions, where the existing stereochemistry of the molecule directs the stereochemical outcome of a new stereocenter, are a powerful tool.

Table 1: Potential Modifications at the N-Cyclopentyl Moiety

| Modification Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Introduction of Hydroxyl Group | Use of hydroxycyclopentylamine in amidation | Introduction of a hydroxyl group for further functionalization |

| Introduction of Amino Group | Use of aminocyclopentylamine in amidation | Introduction of an amino group, altering basicity and allowing for further derivatization |

| Introduction of Alkyl/Aryl Groups | Use of alkyl/aryl-substituted cyclopentylamine | Modification of steric bulk and lipophilicity |

Substitutions and Functionalization on the Phenyl Rings of the 2,2-Diphenylacetamide (B1584570) Scaffold

The two phenyl rings of the 2,2-diphenylacetamide scaffold are prime targets for substitution and functionalization, allowing for the modulation of the molecule's electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl rings.

For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of nitro groups, primarily at the para-positions due to steric hindrance. Subsequent reduction of the nitro groups would yield the corresponding amino derivatives, which can serve as handles for further synthetic transformations. Halogenation, using reagents like N-bromosuccinimide or chlorine gas in the presence of a Lewis acid, would introduce halogen atoms onto the phenyl rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on halogenated derivatives would enable the formation of carbon-carbon or carbon-nitrogen bonds, respectively, leading to a wide array of substituted analogues. The synthesis of substituted diphenylacetic acid derivatives, which can then be coupled with cyclopentylamine, is another viable strategy. innopeptichem.com

Table 2: Potential Substitutions on the Phenyl Rings

| Substitution Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-cyclopentyl-2,2-di(p-nitrophenyl)acetamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-cyclopentyl-2,2-di(p-bromophenyl)acetamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | N-cyclopentyl-2,2-di(p-alkylphenyl)acetamide |

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Imidazole (B134444), Pyrrolidine)

The incorporation of heterocyclic moieties into the this compound structure can significantly alter its physicochemical properties and introduce new potential interaction sites. There are several synthetic strategies to achieve this.

One approach involves the functionalization of the phenyl rings with groups that can be converted into heterocycles. For example, an aminophenyl derivative could be used as a starting point for the construction of a thiazole or imidazole ring through established synthetic protocols, such as the Hantzsch thiazole synthesis. nih.govnih.gov

Alternatively, a heterocyclic moiety can be introduced by coupling a pre-formed heterocyclic compound to the diphenylacetamide scaffold. For instance, a halogenated diphenylacetamide derivative could undergo a palladium-catalyzed cross-coupling reaction with a heterocyclic boronic acid or amine.

The synthesis of phenylacetamide derivatives bearing heterocyclic rings has been reported in the literature, providing a basis for the design of synthetic routes to this compound analogues with heterocyclic substituents. nih.govresearchgate.netresearchgate.net For example, the synthesis of N-phenyl substituted 2-((1H-benzimidazol-2-yl)thio)acetamide derivatives has been achieved by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov A similar strategy could be envisioned for the target molecule. The pyrrolidine (B122466) scaffold, known for its prevalence in bioactive compounds, could be introduced by coupling with a suitable pyrrolidine derivative. nih.govresearchgate.netnih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The 2-position of the acetamide (B32628) group in this compound is a prochiral center. If the two phenyl rings are differently substituted, this carbon becomes a stereocenter. Furthermore, modifications on the cyclopentyl ring can introduce additional stereocenters. The synthesis of specific stereoisomers is often crucial for understanding structure-activity relationships.

Stereoselective synthesis of analogues can be achieved using chiral catalysts or auxiliaries. For instance, the enantioselective C-H olefination of diphenylacetic acid substrates has been demonstrated using Pd(II) catalysts with mono-protected chiral amino acid ligands. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound analogues.

Chiral resolution is another important technique to obtain enantiomerically pure compounds. This can be achieved by several methods:

Diastereomeric crystallization: Reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. nih.govnih.gov

This compound as a Synthetic Precursor in Complex Molecule Synthesis

The this compound scaffold can serve as a valuable building block or precursor in the synthesis of more complex molecules. Its chemical handles, such as the phenyl rings and the amide functionality, allow for its incorporation into larger molecular architectures.

The phenyl rings can be functionalized to participate in further reactions. For example, the introduction of a boronic acid or a halogen allows for its use in cross-coupling reactions to build larger biaryl or heterocyclic systems. The amide nitrogen can also be involved in cyclization reactions.

An example from the literature shows a more complex molecule, N-cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide, which contains the N-cyclopentyl acetamide core. This suggests that the this compound scaffold can be elaborated upon to create more intricate structures. The synthesis of such complex molecules would likely involve multi-step sequences where the initial this compound core is progressively functionalized and built upon. The use of the amide group as a directing group in C-H activation reactions on the phenyl rings could also be a powerful strategy for the efficient synthesis of complex derivatives.

Structural Characterization and Solid State Investigations

X-ray Crystallographic Studies of N-cyclopentyl-2,2-diphenylacetamide and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structure of 2,2-diphenylacetamide (B1584570) provides significant insights into the conformational properties and intermolecular interactions of the core diphenylacetamide moiety. nih.gov The findings from this study can be largely extrapolated to understand the behavior of the N-cyclopentyl derivative.

In the crystal structure of 2,2-diphenylacetamide, there are two independent molecules in the asymmetric unit. A key conformational feature of the diphenylacetamide structure is the relative orientation of the two phenyl rings attached to the same carbon atom. The dihedral angles between the mean planes of these benzene (B151609) rings are 84.6(7)° and 85.0(6)° for the two independent molecules. nih.gov This near-perpendicular arrangement is a common feature in gem-diphenyl compounds and is adopted to minimize steric hindrance between the bulky phenyl groups. It is highly probable that the this compound molecule adopts a similar conformation regarding its diphenylmethyl group. The cyclopentyl group, being flexible, can adopt various conformations such as envelope or twist forms to minimize steric strain with the rest of the molecule.

Table 1: Selected Dihedral Angles in 2,2-Diphenylacetamide

| Dihedral Angle | Value (°) - Molecule A | Value (°) - Molecule B |

| Phenyl Ring 1 - Phenyl Ring 2 | 84.6(7) | 85.0(6) |

Data sourced from the crystallographic study of 2,2-diphenylacetamide. nih.gov

The crystal packing of amides is significantly influenced by hydrogen bonding. In the case of 2,2-diphenylacetamide, extensive intermolecular N—H···O hydrogen bonds are observed, which link the molecules into chains. nih.gov Specifically, these interactions form R²₂(8) ring motifs, a common and stable hydrogen-bonding pattern in primary amides. nih.gov

For this compound, which is a secondary amide, similar N—H···O hydrogen bonds are expected to be a dominant feature in its crystal packing, forming chains or other supramolecular synthons. In addition to the strong N—H···O interactions, weaker C—H···O hydrogen bonds are also present in the crystal structure of 2,2-diphenylacetamide, further stabilizing the crystal lattice. nih.gov

Table 2: Key Intermolecular Interactions in 2,2-Diphenylacetamide

| Interaction Type | Description |

| N—H···O Hydrogen Bonding | Forms R²₂(8) ring motifs, linking molecules into chains. nih.gov |

| C—H···O Hydrogen Bonding | Provides additional stabilization to the crystal lattice. nih.gov |

| C—H···π Interactions | Weak interactions contributing to the overall packing stability. nih.gov |

Based on the study of 2,2-diphenylacetamide. nih.gov

Spectroscopic Characterization Techniques and Correlative Studies

Spectroscopic techniques are invaluable for confirming the structure of this compound and for studying its conformational preferences in different states.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of the molecule based on its vibrational modes. For this compound, a secondary amide, several characteristic vibrational bands are expected.

The N-H stretching vibration is a key diagnostic peak for secondary amides and typically appears in the range of 3370-3170 cm⁻¹. spectroscopyonline.com This band is often broadened due to hydrogen bonding in the solid state. spectroscopyonline.com The C=O stretching vibration, also known as the Amide I band, is another prominent feature and is expected to appear in the region of 1680-1630 cm⁻¹. spectroscopyonline.com Its exact position can be sensitive to the extent of hydrogen bonding. The N-H in-plane bending vibration, or Amide II band, is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The spectra would also feature bands corresponding to the vibrations of the phenyl groups, such as C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. The cyclopentyl group would contribute C-H stretching vibrations below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. A normal coordinate analysis could be performed using computational methods to assign the observed vibrational bands to specific atomic motions within the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3370 - 3170 spectroscopyonline.com |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 spectroscopyonline.com |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 spectroscopyonline.com |

| C-H Stretch (Aromatic) | Phenyl Rings | > 3000 |

| C-H Stretch (Aliphatic) | Cyclopentyl Ring | < 3000 |

| C=C Stretch | Phenyl Rings | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton of the N-H group would appear as a signal whose chemical shift is dependent on concentration and solvent, typically in the range of 5.5-8.5 ppm. The methine proton of the diphenylmethyl group (CHPh₂) would likely appear as a singlet or a multiplet depending on its coupling with the N-H proton. The protons of the two phenyl groups would give rise to complex multiplets in the aromatic region (typically 7.0-7.5 ppm). The protons of the cyclopentyl ring would show signals in the aliphatic region (typically 1.0-2.0 ppm), with their multiplicity and chemical shifts being sensitive to the conformation of the ring and its orientation relative to the rest of the molecule.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of 170-175 ppm. The carbons of the phenyl rings would resonate in the 125-145 ppm region, while the methine carbon of the diphenylmethyl group would appear further upfield. The carbons of the cyclopentyl ring would have signals in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all the proton and carbon signals and confirming the connectivity of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 5.5 - 8.5 | - |

| Phenyl-H | 7.0 - 7.5 | 125 - 145 |

| CH(Ph)₂ | ~5.0 - 6.0 | ~55 - 65 |

| Cyclopentyl-H | 1.0 - 2.0 | 25 - 40 |

| C=O | - | 170 - 175 |

These are predicted values based on general principles and data for related structures.

Charge Transfer Interaction Studies

The potential for this compound to engage in charge transfer interactions is rooted in its molecular structure, which features both electron-donating and electron-accepting functionalities. Charge transfer complexes are formed when an electron is partially transferred from an electron donor to an electron acceptor, resulting in a stabilizing electrostatic attraction. mdpi.com This phenomenon is often indicated by the appearance of a new absorption band in the visible spectrum. mdpi.com

In the case of this compound, the amide functional group can act as an electron donor. The lone pair of electrons on the nitrogen atom can be delocalized, contributing to the electron-rich character of the amide group. Conversely, the two phenyl rings, with their delocalized π-electron systems, can act as electron acceptors. The interaction between these donor and acceptor moieties within the same molecule or between adjacent molecules can lead to the formation of charge transfer complexes.

While specific experimental studies on the charge transfer complexes of this compound are not extensively documented in the literature, the principles of molecular interactions in similar systems provide a basis for understanding its potential behavior. The formation of charge transfer complexes is a key aspect of 'molecule-receptor' interactions and can be influenced by factors such as the ionization potential of the donor and the electron affinity of the acceptor. mdpi.com

The interplay of these various intermolecular forces, including potential charge transfer interactions, is crucial in determining the supramolecular architecture of this compound in the solid state. The table below summarizes the potential intermolecular interactions involving this compound.

| Interaction Type | Potential Donor Moiety | Potential Acceptor Moiety | Significance |

| Charge Transfer | Amide group (N lone pair) | Phenyl rings (π-system) | Stabilization of molecular complexes |

| π-π Stacking | Phenyl ring | Phenyl ring | Influences crystal packing and conformation |

| Hydrogen Bonding | Amide N-H | Amide C=O | Directs intermolecular assembly |

| C-H···π Interactions | Cyclopentyl C-H | Phenyl ring (π-system) | Contributes to crystal packing stability |

Further experimental and computational studies, such as UV-vis spectroscopy and density functional theory (DFT) calculations, would be invaluable in quantifying the charge transfer characteristics and elucidating the precise nature of the intermolecular interactions in this compound. mdpi.comnih.gov

Computational and Theoretical Chemistry of N Cyclopentyl 2,2 Diphenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of N-cyclopentyl-2,2-diphenylacetamide at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Computations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By optimizing the geometry of this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are often performed using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. nih.govresearchgate.net The optimized geometry corresponds to the lowest energy conformation of the molecule in the gas phase.

DFT is also a powerful tool for predicting the vibrational frequencies of the molecule. researchgate.net The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to functional groups. For this compound, key vibrational frequencies would include the C=O stretching of the amide group, N-H stretching, C-N stretching, and the various modes associated with the phenyl and cyclopentyl rings. nih.govresearchgate.net For instance, the carbonyl (C=O) stretching vibration in similar amide compounds is typically observed in the range of 1680-1715 cm⁻¹. researchgate.net

Table 1: Representative Predicted Vibrational Frequencies for this compound using DFT (Note: This table is illustrative, based on typical values for similar functional groups, as specific experimental or computational studies on this molecule are not publicly available.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 nih.gov |

| Aromatic C-H | Stretching | 3000-3120 researchgate.net |

| Aliphatic C-H | Stretching | 2850-3000 |

| Carbonyl (C=O) | Stretching | 1680-1715 researchgate.net |

| Phenyl Ring | C=C Stretching | 1500-1600 |

| Amide (C-N) | Stretching | 1380-1450 nih.govmdpi.com |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the phenyl rings and the amide group's lone pair on the nitrogen atom are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the carbonyl group and the aromatic rings. This distribution dictates how the molecule interacts with other reagents.

Table 2: Conceptual DFT Reactivity Descriptors (Note: These descriptors are derived from FMO energies and provide a quantitative measure of chemical reactivity.)

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency mdpi.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution mdpi.com |

| Softness (S) | 1 / η | Measure of polarizability |

Electrostatic Potential Surface Analysis for Recognition Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for hydrogen bonding and interactions with electrophiles. mdpi.com The region around the amide hydrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The phenyl rings would show a moderately negative potential above and below the plane of the rings due to the π-electron cloud. This analysis is fundamental for understanding intermolecular interactions and how the molecule might be recognized by a biological receptor. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic nature of molecules and their interactions over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational Energy Landscapes and Energetic Stability

This compound is a flexible molecule due to the rotational freedom around several single bonds (e.g., C-N amide bond, C-C bonds connecting the phenyl and cyclopentyl groups) and the puckering of the cyclopentyl ring. This flexibility gives rise to a complex conformational energy landscape, which describes the potential energy of the molecule as a function of its geometry. chemrxiv.orgchemrxiv.org

This landscape contains numerous energy minima, corresponding to stable conformers, and the transition states that separate them. researchgate.net Computational methods can systematically explore this landscape to identify the most stable, low-energy conformations. The relative energies of these conformers determine their population distribution at a given temperature. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates its physical properties and how it interacts with its environment. For instance, crystal packing can induce molecular strain, forcing a molecule into a conformation that may be up to 20 kJ/mol higher in energy than its gas-phase minimum. rsc.org

Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior and Binding Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. mdpi.com

MD simulations are particularly powerful for studying:

Dynamic Behavior: How the molecule flexes, bends, and rotates over time. Key metrics like the Root Mean Square Deviation (RMSD) can assess the stability of the molecule's conformation, while the Root Mean Square Fluctuation (RMSF) can identify the most flexible regions of the molecule. mdpi.comnih.gov

Binding Interactions: How the molecule binds to a target, such as a protein active site. MD simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the bound complex. mdpi.comnih.gov The simulation can also be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

For this compound, an MD simulation could elucidate its orientation and interactions within a lipid bilayer or its binding mode and stability within a specific enzyme's active site, providing crucial information for understanding its biological context. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclophosphamide |

| Carbonyl |

| Withanolide R |

| 2,3 Dihydrowithaferin A |

| Cefsulodin |

| Allicin |

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics and data mining are powerful tools in modern drug discovery and materials science. They enable the systematic analysis of large collections of chemical compounds to identify trends, relationships, and novel candidates with desired properties. For a given family of compounds, such as the analogues of this compound, these approaches would typically involve the calculation of various molecular descriptors and the application of machine learning and statistical methods to explore structure-activity or structure-property relationships.

However, the foundational requirement for such an analysis is the availability of a sufficiently large and diverse set of analogue structures with associated data. An extensive search of scientific literature and chemical databases did not yield a specific library of this compound analogues that has been subjected to such a computational study.

Analysis of Chemical Space and Structural Diversity

The analysis of chemical space and structural diversity is a cornerstone of rational drug design and compound library development. It allows researchers to understand the scope of accessible molecular architectures and to ensure that a library of compounds is diverse enough to explore a wide range of biological targets or material properties. This analysis typically involves visualizing the distribution of compounds based on their calculated properties and quantifying their structural dissimilarity.

For the this compound series, a hypothetical analysis would involve generating a virtual library of analogues by systematically modifying the cyclopentyl and diphenylacetamide moieties. Subsequently, a range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as follows:

1D Descriptors: Basic properties such as molecular weight, atom count, and the number of rotatable bonds.

2D Descriptors: Topological indices that describe the connectivity of atoms, such as the Wiener index or the Balaban J index.

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, including molecular shape, volume, and surface area.

Once calculated, these descriptors would form a multi-dimensional property space. Techniques like Principal Component Analysis (PCA) could then be employed to reduce the dimensionality of this space and visualize the distribution of the analogues. This would reveal clusters of structurally similar compounds and identify regions of the chemical space that are more or less populated.

Without a concrete set of synthesized or computationally generated analogues of this compound in the public domain, the creation of detailed data tables and in-depth research findings as requested is not feasible. The potential for such a study remains, contingent on the future availability of the necessary chemical data.

Structure Activity Relationship Sar Studies and Rational Design of N Cyclopentyl 2,2 Diphenylacetamide Analogues

Qualitative SAR Analysis of Substituent Effects

Qualitative SAR analysis provides a foundational understanding of the key structural features required for the biological activity of N-cyclopentyl-2,2-diphenylacetamide analogues. This involves the synthesis and evaluation of a series of related compounds where specific molecular fragments are systematically altered.

The N-cyclopentyl group plays a crucial role in the interaction of these ligands with cannabinoid receptors. SAR studies on related cannabinoid receptor ligands have demonstrated that the nature of the substituent on the amide nitrogen is a key determinant of affinity and selectivity. For instance, in a series of pyrazole-based cannabinoid antagonists, replacing the aminopiperidinyl moiety with various alkyl and cycloalkyl groups significantly impacted receptor binding. The N-cyclohexyl amide, a close analogue to the N-cyclopentyl group, exhibited high affinity for the CB1 receptor. nih.gov This suggests that a cyclic alkyl substituent of a specific size and conformation is favorable for binding. The lipophilicity and steric bulk of the cyclopentyl group likely contribute to its optimal fit within the binding pocket of the receptor.

A systematic study on benzimidazole (B57391) amides revealed that a 2-chlorobenzyl substituent on an aryl ring resulted in a compound with high potency and 100-fold selectivity for the CB2 receptor. nih.gov Conversely, other substitutions on the aryl ring led to a decrease in CB2 potency and a loss of CB1 activity. nih.gov This highlights the sensitive nature of the phenyl ring substitution on the resulting pharmacological activity.

Table 1: Impact of Phenyl Ring Substitution on CB2 Receptor Activity in Benzimidazole Amides

| Substituent on Aryl Ring | CB2 Receptor Potency | CB1/CB2 Selectivity |

| 2-chlorobenzyl | High | 100-fold |

| Other substitutions | Decreased | Loss of CB1 activity |

This table is based on findings from related benzimidazole amides and illustrates the principle of how phenyl ring substitutions can impact activity and selectivity.

The amide linkage and the nature of the substituent on the amide nitrogen are central to the activity of this class of compounds. The amide group itself can act as a hydrogen bond donor and acceptor, forming crucial interactions with the receptor. Variations in the linker between the diphenylmethyl group and the amide nitrogen can also influence activity by altering the conformation and flexibility of the molecule.

In studies of pyrazole (B372694) antagonists, comparing amide and hydrazide analogues helped to determine the effect of the second nitrogen atom on receptor binding affinity. nih.gov Furthermore, the length and branching of alkyl chains attached to the amide nitrogen were found to be critical, with potency and affinity often decreasing after an optimal chain length was surpassed. nih.gov For instance, the incorporation of the amide nitrogen into a piperidine (B6355638) ring in coumarin (B35378) derivatives was shown to decrease agonist potency, suggesting that a tertiary amide function can lead to a loss of agonist activity. nih.gov

Table 2: Effect of Amide Moiety Modification on Cannabinoid Receptor Binding

| Modification | Effect on Activity |

| Comparison of amides and hydrazides | Determined the effect of the second nitrogen on binding affinity nih.gov |

| Increasing alkyl chain length on amide nitrogen | Potency and affinity decreased beyond an optimal length nih.gov |

| Incorporation of amide nitrogen into a piperidine ring (in coumarins) | Decreased agonist potency nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a more quantitative approach to understanding SAR by establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized analogues.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., binding affinities or functional potencies) is compiled. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov

The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. nih.gov Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation uses a separate set of compounds (a test set) that was not used in the model development. A statistically significant and robust QSAR model can then be used to predict the activity of new compounds, thereby guiding the design of more potent and selective ligands. nih.gov

More advanced 3D-QSAR techniques, such as CoMFA and Hologram QSAR (HQSAR), have been successfully applied to cannabinoid receptor ligands. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) requires the three-dimensional alignment of the molecules in the dataset. It then calculates the steric and electrostatic interaction fields around the molecules. The resulting contour maps provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new analogues with improved properties. nih.gov

Table 3: Comparison of Advanced QSAR Techniques

| Technique | Dimensionality | Alignment Required | Key Output |

| CoMFA | 3D | Yes | Steric and electrostatic contour maps nih.gov |

| HQSAR | 2D | No | Molecular holograms and atom/fragment contribution maps nih.govsemanticscholar.org |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design serves as a powerful alternative. This approach leverages the information from a set of known active molecules to build a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features required for biological activity.

While specific pharmacophore models for this compound are not extensively detailed in publicly available research, the key features can be inferred from its structure and the general principles of pharmacophore modeling. A typical pharmacophore model for a molecule of this class would likely include:

Two Hydrophobic/Aromatic Features: Corresponding to the two phenyl rings. The diphenylmethyl moiety is a bulky, lipophilic group that likely engages in hydrophobic interactions within a receptor pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the acetamide linkage can act as a hydrogen bond donor.

A Hydrophobic/Alicyclic Feature: The N-cyclopentyl group provides another hydrophobic region that can contribute to binding, potentially by fitting into a specific hydrophobic sub-pocket of the receptor.

The spatial relationship between these features—the distances and angles—is critical for activity. The goal of pharmacophore modeling is to define this optimal 3D arrangement to guide the design of new analogues.

A crucial step in developing a 3D-QSAR or pharmacophore model is the alignment of the molecules in the dataset. Since flexible molecules like this compound can adopt numerous conformations, methods like DISCO (DIStance COmparisons) are employed to superimpose them based on pharmacophoric points rather than a common structural scaffold.

The DISCO method would approach the alignment of a series of this compound analogues by:

Generating multiple low-energy conformations for each molecule.

Identifying potential pharmacophoric features (as listed above) in each conformation.

Selecting a reference molecule and identifying a reference pharmacophore.

Systematically comparing the intramolecular distances between pharmacophore points in the reference compound to those in the other molecules.

Aligning the molecules by superimposing the corresponding pharmacophoric points that match the reference pharmacophore within a certain tolerance.

This process ensures that the molecules are aligned based on their potential interaction features, which is more relevant for SAR studies than simple atom-based alignment, especially for a structurally diverse set of analogues.

Ligand-Protein Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. This technique is invaluable for understanding structure-activity relationships at an atomic level and for predicting the binding affinity of novel compounds.

Docking studies for this compound would involve placing the 3D structure of the molecule into the binding site of a target protein, such as a cyclo-oxygenase (COX) enzyme. The process uses scoring functions to estimate the binding free energy, which is expressed as a docking score. A lower docking score generally indicates a more favorable binding affinity. orientjchem.org

For analogues of this compound, this method can predict how modifications to the structure will affect the binding mode and affinity. For instance, substituting the phenyl rings or altering the cyclopentyl group would change the predicted docking score and the specific interactions with the receptor. Studies on related acetamide derivatives show that such compounds can achieve low docking scores, indicating potentially strong binding to COX enzymes. orientjchem.org

The cyclo-oxygenase (COX) enzymes, COX-1 and COX-2, are common targets for anti-inflammatory drugs and are known to be inhibited by various acetamide-containing compounds. orientjchem.org Molecular docking studies on diphenylacetamide analogues provide insight into the specific interactions that likely stabilize the ligand-receptor complex. orientjchem.orgresearchgate.net

Docking simulations of these analogues into the active site of COX enzymes reveal key interactions with specific amino acid residues. orientjchem.orgjaper.in The active site of COX is a long, hydrophobic channel. The diphenylacetamide moiety can fit within this channel, while the N-alkyl or N-aryl group can occupy other regions of the binding pocket.

Key interactions for related acetamide derivatives in the COX active site often involve:

Hydrogen Bonds: The carbonyl oxygen of the acetamide can form hydrogen bonds with the side chains of residues like Tyrosine (e.g., Tyr385) or Serine (e.g., Ser530) at the top of the active site.

Hydrophobic Interactions: The phenyl rings typically engage in hydrophobic and van der Waals interactions with nonpolar residues lining the channel, such as Valine, Leucine, and Tryptophan (e.g., Trp387). japer.in

Pi-Cation or Pi-Pi Stacking: The aromatic phenyl rings can form favorable pi-cation interactions with charged residues like Arginine (e.g., Arg120) or pi-pi stacking interactions with aromatic residues like Tyrosine. orientjchem.orgjaper.in

A study on 2-chloro-N,N-diphenylacetamide derivatives found that its most potent analogue shared similar amino acid interaction residues with the standard drug Diclofenac, including interactions with Tyrosine and Arginine in the COX-1 receptor and Tryptophan in the COX-2 receptor. orientjchem.org These findings suggest that this compound would likely adopt a similar binding mode, stabilized by a combination of hydrogen bonds and extensive hydrophobic contacts within the COX active site.

Interactive Data Table: Predicted Interactions of Acetamide Derivatives in the COX Active Site

| Ligand Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Diphenylacetamide Analogues | COX-1 | Arg120, Tyr355, Tyr385 | Pi-Cation, Pi-Pi Stacking, H-Bond |

| Diphenylacetamide Analogues | COX-2 | Tyr385, Trp387, Arg120 | H-Bond, Hydrophobic, Pi-Cation |

| Flavones | COX-2 | Tyr355, Tyr385, Arg120 | Hydrogen Bond, Hydrophobic |

| Diclofenac (Reference) | COX-1 / COX-2 | Tyr, Arg, Trp | H-Bond, Pi-Cation |

Preclinical Pharmacological and Biological Investigations of N Cyclopentyl 2,2 Diphenylacetamide and Its Analogues

Target Identification and Receptor Binding Studies

The preclinical assessment of N-cyclopentyl-2,2-diphenylacetamide and its derivatives has revealed a multifaceted pharmacological profile, characterized by interactions with a variety of receptor systems and enzymes. These explorations are fundamental to elucidating the compound's mechanisms of action and its potential therapeutic applications.

Muscarinic Receptor Subtype Affinity and Selectivity (e.g., M3 Receptor Antagonism)

Certain analogues of this compound have demonstrated an affinity for muscarinic acetylcholine (B1216132) receptors. Specifically, research has identified compounds within this class that function as antagonists at the M3 subtype. nih.govnih.gov This antagonism is significant as M3 receptors are integral to physiological functions such as smooth muscle contraction. The selectivity for the M3 subtype over other muscarinic subtypes (M1, M2, M4, M5) is a critical focus of these investigations, as it can determine the therapeutic window and potential side effects. nih.govnih.gov

For instance, the introduction of specific substituents into the cyclopentane (B165970) ring of a prototype antagonist has been shown to enhance subtype selectivity significantly. nih.gov One such analogue, a p-nitrophenylsulfonamide derivative, exhibited an 1100-fold selectivity for M3 receptors over M2 receptors. nih.gov Further optimization of the amine portion of another M3 receptor antagonist led to the identification of a 4-(aminoethyl)piperidinamide derivative with a high affinity for the M3 receptor and a 170-fold greater selectivity over the M2 receptor. nih.gov

Opioid Receptor Binding Profiles (e.g., μ-Opioid, κ-Opioid)

Investigations into the interactions of this compound analogues with opioid receptors have yielded noteworthy results. Opioid receptors, which are G protein-coupled receptors, are key targets for pain management. nih.gov They are activated by both endogenous opioid peptides and exogenous opiates. nih.gov The primary opioid receptors are the mu (μ), kappa (κ), and delta (δ) receptors. nih.govnih.gov

One area of focus has been the development of selective kappa-opioid receptor (KOR) agonists, which have shown promise as non-addictive analgesics. nih.govchemrxiv.org For example, a series of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives have been synthesized and evaluated for their μ/κ opioid receptor selectivity and analgesic activity. nih.gov One compound from this series demonstrated exceptionally high kappa opioid receptor affinity and selectivity. nih.gov

Dopamine (B1211576) Receptor Affinity and Selectivity (e.g., D3 Receptor)

The dopaminergic system, particularly the D2 and D3 receptor subtypes, has been a significant area of research for analogues of this compound. nih.govnih.gov The five dopamine receptor subtypes (D1-D5) are grouped into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. mdpi.com D2-like receptors are coupled to inhibitory Gαi/o-proteins, and their activation leads to a decrease in cAMP levels. mdpi.com

The dopamine D3 receptor has been investigated as a potential target for the treatment of substance abuse, including opioid dependence. nih.gov Research has focused on developing D3 receptor-selective antagonists. nih.gov For instance, a series of novel 4-phenylpiperazines guided by the D3R crystal structure have been reported to have high D3R affinities and selectivities. nih.gov One lead compound from this series, with a D3R Ki of 6.84 nM and 1700-fold selectivity over the D2R, has shown promise in preclinical models of opioid dependence. nih.gov

Neuropeptide Y (NPY) Receptor Modulation (e.g., Y1, Y2)

The potential for analogues of this compound to interact with the neuropeptide Y (NPY) receptor system has also been explored. The NPY system comprises four functional receptors in humans (Y1, Y2, Y4, and Y5) and is involved in a wide array of physiological processes. frontiersin.orgembopress.org

Modulation of NPY receptors, particularly the Y1 and Y2 subtypes, is of interest for various therapeutic areas. nih.govnyu.edu The Y1 receptor has been implicated in the modulation of nociceptor responses, while the Y2 receptor is involved in the negative feedback regulation of NPY release. embopress.orgnyu.edu Studies have shown that Y1 receptor activation can inhibit nociceptive responses, whereas Y2 receptor activation can have an excitatory effect. nyu.edu The development of selective ligands for these receptors is an ongoing area of research. frontiersin.org

No specific data table for this section was found in the search results.

Ion Channel Modulation Studies (e.g., Na+ and K+ Channels)

The effects of this compound and its analogues on the function of ion channels, such as voltage-gated sodium (Na+) and potassium (K+) channels, have been a subject of preclinical investigation. nih.govnih.gov Ion channels are crucial for a multitude of physiological functions, and their dysfunction can lead to various diseases known as channelopathies. nih.gov

Ion channels represent a significant class of drug targets for a wide range of therapeutic areas, including neuropsychiatric, cardiovascular, and metabolic diseases. nih.gov The modulation of these channels by small molecules can have profound effects on cellular excitability and signaling. nih.gov

No specific data table for this section was found in the search results.

Enzyme Inhibition Assays (e.g., Cyclooxygenase Enzymes, Kinase Inhibition)

The capacity of this compound and its analogues to inhibit various enzymes has been investigated. A key area of interest is their effect on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. nih.gov The selective inhibition of COX-2 is a major goal of anti-inflammatory drug development. nih.gov

In addition to COX enzymes, the inhibitory activity of these compounds against various kinases is also under investigation. Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov Studies have shown that the inhibition of COX-2 can lead to the impairment of signaling pathways involving kinases like AKT, resulting in cell growth inhibition and apoptosis. nih.gov

No specific data table for this section was found in the search results.

In Vitro Functional Assays and Cellular Pharmacology

The in vitro pharmacological evaluation of this compound and its related compounds has been instrumental in elucidating their mechanisms of action at the cellular and molecular levels. These studies have primarily focused on receptor interactions, cellular responses, and the modulation of specific signaling pathways.

Assessment of Receptor Agonism or Antagonism via Functional Assays

Functional assays have been critical in characterizing the interaction of this compound with various receptors. Notably, this compound and its analogues have been investigated for their activity at cannabinoid receptors. For instance, in studies utilizing CHO cells expressing the human CB1 receptor, this compound was evaluated for its ability to stimulate [35S]GTPγS binding, a functional assay that measures G-protein activation. These experiments are crucial for determining whether a compound acts as an agonist or antagonist at a given G-protein coupled receptor.

Cell-Based Assays for Evaluating Biological Responses (e.g., inhibition of cell proliferation)

The biological effects of this compound have been further explored through various cell-based assays. A significant area of investigation has been its potential to inhibit cell proliferation, a hallmark of anticancer activity. Studies have demonstrated that certain diphenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, the antiproliferative activity of these compounds has been assessed using assays that measure the viability of cells, such as the MTT assay, after exposure to the compound. These assays provide valuable data on the concentration-dependent effects of the compounds on cell growth and survival.

Investigation of Specific Signal Transduction Pathways Modulated by this compound

To understand the molecular mechanisms underlying the observed cellular effects, researchers have investigated the impact of this compound on specific signal transduction pathways. Given its interaction with cannabinoid receptors, a key focus has been on pathways known to be modulated by these receptors. For example, studies have explored the compound's effect on the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Techniques such as Western blotting are often employed to measure changes in the phosphorylation state of key proteins within these pathways, providing insights into how the compound alters cellular signaling.

In Vivo Preclinical Efficacy Models

Following promising in vitro results, this compound and its analogues have been advanced to in vivo preclinical models to assess their efficacy in a whole-organism context. These studies have spanned various disease states and have evaluated both physiological and behavioral endpoints.

Evaluation in Animal Models of Specific Disease States (e.g., Analgesia, Antimycobacterial, Antitumor, Antitubercular Activity)

The therapeutic potential of this compound derivatives has been explored in a variety of animal models of disease.

Analgesia: The analgesic properties of these compounds have been evaluated in rodent models of pain. For instance, the hot-plate test and the tail-flick test are commonly used to assess a compound's ability to reduce nociceptive responses to thermal stimuli.

Antimycobacterial and Antitubercular Activity: The efficacy of this compound and related compounds against mycobacterial infections has been a significant area of research. In vitro studies first identified their activity against Mycobacterium tuberculosis. Subsequent in vivo studies in animal models of tuberculosis would be the next step to confirm this potential therapeutic application.

Antitumor Activity: Building on the in vitro findings of antiproliferative effects, the antitumor efficacy of these compounds has been investigated in animal models. These studies often involve implanting human tumor xenografts into immunocompromised mice and then treating the animals with the compound to determine its effect on tumor growth and progression.

Molecular Biomarker Identification and Validation in Preclinical Studies

The identification and validation of molecular biomarkers are crucial steps in preclinical research to enable the monitoring of drug response and to understand the underlying biology of a compound's effect. For novel compounds like this compound, the initial phase of biomarker discovery would likely involve broad, unbiased screening approaches in relevant biological systems, such as cancer cell lines or animal models of disease.

The process typically begins with techniques like genomics, proteomics, and metabolomics to identify potential biomarkers that are modulated by the compound. For instance, DNA microarrays or RNA sequencing could be used to identify genes whose expression is significantly altered in response to treatment. Similarly, mass spectrometry-based proteomics can reveal changes in protein levels or post-translational modifications.

Once potential biomarkers are identified, they must be validated to confirm their reliability and relevance. This involves demonstrating a consistent and dose-dependent relationship between the biomarker and the compound's activity in various preclinical models. For example, if a compound is being developed as an anti-cancer agent, a potential biomarker would need to show a strong correlation with tumor growth inhibition in animal models.

Given the limited specific data on this compound, the following table illustrates a general approach to biomarker identification that would be applicable.

| Biomarker Discovery & Validation Pipeline | Description |

| Discovery Phase | Unbiased screening of genes, proteins, or metabolites in response to the compound in vitro. |

| Candidate Selection | Identification of a panel of potential biomarkers based on statistical significance and biological plausibility. |

| Analytical Validation | Development of robust and reproducible assays to measure the selected biomarkers. |

| Preclinical Validation | Correlation of biomarker levels with pharmacological response in animal models. |

Pharmacodynamics and Mechanism of Action Studies

While the specific molecular mechanism of this compound is uncharacterized, studies on related N-substituted benzamides provide insights into a potential mechanism of action, particularly in the context of cancer. Research on compounds like declopramide (B1670142) has shown that they can induce apoptosis (programmed cell death) in cancer cells.

The proposed mechanism involves the mitochondrial pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9, a key initiator of the apoptotic cascade. Furthermore, some N-substituted benzamides have been observed to cause a cell cycle block at the G2/M phase, preventing cancer cells from dividing and proliferating. This effect appears to be independent of the tumor suppressor protein p53 in some cases, suggesting a broad potential for activity across different cancer types.

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target in a biological system. This is often assessed using techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or target-specific reporter assays.

Allosteric modulation is a mechanism where a compound binds to a site on a receptor that is different from the primary (orthosteric) binding site, thereby modifying the receptor's activity. This can lead to more subtle and potentially safer pharmacological effects compared to direct activation or inhibition. For a novel compound like this compound, investigating its potential for allosteric modulation of relevant targets would be a key area of research, especially if direct high-affinity binding to a primary target is not observed.

Preclinical Pharmacokinetic and Metabolism Studies

The absorption and distribution of a drug are key determinants of its efficacy and safety. While specific data for this compound is unavailable, studies on other lipophilic, neutral compounds can provide a general framework for what might be expected.

Following oral administration, a compound like this compound would likely be absorbed from the gastrointestinal tract. The rate and extent of absorption would be influenced by its solubility and permeability. Due to its lipophilic nature, it would be expected to distribute into various tissues.

The following table provides illustrative data from a study on the distribution of a structurally different but also lipophilic compound, 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione, in rats, which could be analogous to what might be observed for this compound.

| Tissue | Concentration (µg/g or µg/mL) at 2 hours post-administration |

| Plasma | 15.2 |

| Liver | 25.8 |

| Kidney | 18.5 |

| Brain | 5.1 |

| Fat | 45.3 |

This data is illustrative and based on a study of a different, though also lipophilic, compound.

The metabolism of a drug is a critical factor in determining its duration of action and the potential for drug-drug interactions. For this compound, several metabolic pathways are plausible based on its chemical structure.

The N-cyclopentyl group could be a site for hydroxylation, leading to the formation of hydroxylated metabolites. The phenyl rings are also susceptible to hydroxylation at various positions. Another potential metabolic route is the cleavage of the amide bond, which would result in the formation of diphenylacetic acid and cyclopentylamine (B150401).

The identification of these metabolites would typically be carried out using in vitro systems, such as liver microsomes or hepatocytes from different species (e.g., rat, dog, human), followed by in vivo studies in animal models. The following table outlines the likely metabolic pathways.

| Metabolic Pathway | Potential Metabolite |

| Hydroxylation | Hydroxylated this compound |

| Amide Bond Cleavage | Diphenylacetic acid and Cyclopentylamine |

| N-dealkylation | 2,2-diphenylacetamide (B1584570) |

Excretion Pathways and Clearance Rates

The excretion of xenobiotics, including this compound and its analogues, is a critical process that determines their duration of action and potential for accumulation in the body. This process primarily occurs through renal and fecal routes, involving complex mechanisms of metabolism, filtration, secretion, and reabsorption. The rate of elimination is quantified by clearance, which represents the volume of plasma cleared of the drug per unit of time.

While specific data on the excretion pathways and clearance rates of this compound are not available in the current body of scientific literature, an understanding can be inferred from preclinical studies on structurally related compounds. The primary routes of elimination for xenobiotics are typically via the kidneys (renal excretion) and the liver (biliary excretion leading to fecal elimination).

For many pharmaceutical compounds, the kidneys are a major organ of excretion. The process of renal excretion involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. The physicochemical properties of a compound, such as its molecular weight, polarity, and ionization state, significantly influence its renal clearance.

Fecal excretion is the other principal route of elimination, particularly for compounds that are not well absorbed after oral administration or are actively transported into the bile. The liver plays a central role in this process by metabolizing drugs into more water-soluble forms that can be excreted in the bile and subsequently eliminated in the feces.

In a preclinical study investigating the pharmacokinetics of a structurally unrelated compound, referred to as Compound K, in rats and mice, fecal excretion was identified as the predominant elimination pathway. nih.gov Following intravenous administration, the fecal recovery of Compound K was approximately 28.4 ± 5.9% in mice and 13.8 ± 7.1% in rats, while urinary recovery was minimal at about 0.02% in both species. nih.gov This highlights that for certain compounds, the biliary-fecal route is the primary means of clearance from the body. nih.gov

Similarly, a study on the antibody-drug conjugate disitamab vedotin showed that its cytotoxic payload, monomethyl auristatin E (MMAE), is primarily eliminated through the biliary-fecal route. nih.govnih.gov In rats, the total fecal excretion of MMAE accounted for 74.69% of the administered dose, with biliary secretion being the major contributor. nih.govnih.gov In contrast, renal excretion of MMAE was less than 10%. nih.govnih.gov

While these examples provide insights into the potential excretion pathways for pharmaceutical compounds, it is crucial to note that the specific routes and rates of elimination for this compound and its direct analogues remain to be determined through dedicated preclinical pharmacokinetic studies. Such investigations would involve the administration of the compound to animal models and subsequent analysis of urine, feces, and plasma to quantify the extent of excretion through each pathway and to calculate clearance rates.

Interactive Data Table: Excretion of Compound K and MMAE in Preclinical Models

| Compound | Animal Model | Route of Administration | Major Excretion Pathway | Fecal Excretion (% of Dose) | Renal Excretion (% of Dose) | Source |

| Compound K | Rat | Intravenous | Fecal | 13.8 ± 7.1 | ~0.02 | nih.gov |

| Compound K | Mouse | Intravenous | Fecal | 28.4 ± 5.9 | ~0.02 | nih.gov |

| MMAE | Rat | Intravenous | Fecal | 74.69 | <10 | nih.govnih.gov |

Advanced Applications and Future Research Directions for N Cyclopentyl 2,2 Diphenylacetamide

N-cyclopentyl-2,2-diphenylacetamide as a Chemical Probe for Investigating Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. The diphenylacetamide scaffold, the core of this compound, has been identified in compounds that act as modulators of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Notably, a series of diphenylacetamides have been discovered as inhibitors of the atypical chemokine receptor CXCR7 (also known as ACKR3). nih.govnih.gov CXCR7 is implicated in various pathological conditions, including cancer, immunological disorders, and heart disease. nih.govnih.gov The identified diphenylacetamide inhibitors were found to be antagonists of β-arrestin recruitment, a key signaling pathway for CXCR7. nih.gov One of the most potent compounds from this series was highlighted as a valuable in vitro chemical tool to investigate the effects of displacing the natural ligand CXCL12 and antagonizing β-arrestin signaling. nih.govnih.gov

Given these findings, this compound could potentially serve as a chemical probe for CXCR7 or other related GPCRs. The N-cyclopentyl group may influence the compound's selectivity and affinity for its target. To establish its utility as a chemical probe, a systematic investigation into its biological targets would be necessary. This would involve screening the compound against a panel of receptors and enzymes to identify specific interactions. Should a specific, high-affinity target be identified, this compound could become a valuable tool for elucidating the biological function and therapeutic potential of that target.

Table 1: Diphenylacetamide Derivatives as CXCR7 Inhibitors

| Compound | Ki (nM) | IC50 (nM) (β-arrestin assay) | Activity | Reference |

| Compound 10 | 597 | 622 | Antagonist | nih.gov |

This table is based on data for a representative diphenylacetamide from the cited study and is intended to illustrate the potential of the scaffold.

Development of Radiolabeled this compound for Advanced In Vivo Research Applications (e.g., PET Ligands for Target Occupancy Studies)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes at the molecular level. This is achieved through the use of radiolabeled probes, known as PET ligands, that bind to specific targets in the body. The development of a radiolabeled version of this compound could enable advanced preclinical and potentially clinical research.

Should this compound be confirmed as a potent and selective ligand for a specific biological target, such as CXCR7, its radiolabeling would be a logical next step. The structure of this compound is amenable to the incorporation of positron-emitting radionuclides. Common isotopes used in PET imaging include fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), and copper-64 (⁶⁴Cu).

For instance, a fluoro- or radiometal-chelating group could be incorporated into one of the phenyl rings or the cyclopentyl group without significantly altering the compound's binding affinity. The synthesis of such a radiolabeled analog would allow for:

Target Occupancy Studies: Determining the extent to which a therapeutic drug binds to its target in the living brain or other organs.

Biodistribution Studies: Visualizing the uptake and clearance of the compound from various tissues.

Disease Diagnosis and Staging: If the target is a biomarker for a specific disease, the radiolabeled compound could be used for diagnostic imaging.

The development of PET ligands based on novel scaffolds is an active area of research. For example, a benzenesulfonamide (B165840) derivative has been successfully developed as a PET radioligand for CXCR4, another important chemokine receptor. nih.gov Similarly, a fluorinated derivative of the chemotherapy drug carboplatin (B1684641) has been developed for PET imaging to assess drug distribution. nih.gov These examples underscore the feasibility and importance of developing novel PET probes like a radiolabeled this compound.

Table 2: Common Radionuclides for PET Imaging and Potential Labeling Strategies

| Radionuclide | Half-life (minutes) | Potential Labeling Position on this compound |

| ¹⁸F | 109.8 | Phenyl ring (e.g., via a fluoro-aryl precursor) |

| ¹¹C | 20.4 | Methylation of a suitable precursor (e.g., a hydroxyl or amine group) |

| ⁶⁴Cu | 762 | Attachment of a chelating agent (e.g., DOTA) to the scaffold |

Integration of this compound Scaffold into Fragment-Based Drug Discovery or Combinatorial Library Design

Modern drug discovery often employs strategies like fragment-based drug discovery (FBDD) and combinatorial chemistry to efficiently explore chemical space and identify novel drug candidates. The this compound scaffold is well-suited for integration into these platforms.